2-(N-Benzylbenzenesulfonamido)-N-[(4-methoxyphenyl)methyl]acetamide
Description
2-(N-Benzylbenzenesulfonamido)-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic acetamide derivative characterized by a benzylbenzenesulfonamido group attached to the acetamide backbone and a 4-methoxyphenylmethyl substituent.
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-29-21-14-12-19(13-15-21)16-24-23(26)18-25(17-20-8-4-2-5-9-20)30(27,28)22-10-6-3-7-11-22/h2-15H,16-18H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHYBGLZUAMXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzylbenzenesulfonamido)-N-[(4-methoxyphenyl)methyl]acetamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting benzenesulfonyl chloride with benzylamine under basic conditions to form N-benzylbenzenesulfonamide.
Acylation: The N-benzylbenzenesulfonamide is then reacted with 4-methoxybenzyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-Benzylbenzenesulfonamido)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl and methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as an antimicrobial agent due to its sulfonamide structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(N-Benzylbenzenesulfonamido)-N-[(4-methoxyphenyl)methyl]acetamide is likely related to its ability to interfere with specific biological pathways. For example, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Impact on Anticancer Activity: Compounds with heterocyclic sulfonyl groups (e.g., quinazoline derivatives in ) exhibit potent anticancer activity, likely due to enhanced binding to kinase domains or DNA . The target compound lacks a quinazoline moiety, which may reduce its cytotoxicity compared to compounds 38 and 40.
Role of Sulfonamide vs. Sulfanyl Groups :
- The sulfonamide group in the target compound may confer stronger hydrogen-bonding interactions with biological targets compared to the sulfanyl group in compound I (). This could influence selectivity toward different enzymes or receptors .
Melting Points and Crystallinity: Derivatives with electron-withdrawing substituents (e.g., 4-chlorophenyl in compound 6c, ) exhibit higher melting points (134–135°C), suggesting increased crystallinity.
Antimicrobial vs. Anticancer Focus: Compounds with benzofuran-oxadiazole () or aminophenylsulfanyl () substituents show antimicrobial activity, whereas quinazoline sulfonamides () are anticancer agents. The target compound’s benzylbenzenesulfonamido group may position it for dual activity, though this requires empirical validation.
Mechanistic and Assay Considerations
- MTT Assay Relevance: The microculture tetrazolium (MTT) assay, described in , is a gold standard for cytotoxicity screening.
- Crystal Structure Insights : The crystal structure of N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide () reveals stabilization via N—H···O and C—H···O hydrogen bonds. Similar interactions in the target compound could influence its stability and solubility .
Biological Activity
2-(N-Benzylbenzenesulfonamido)-N-[(4-methoxyphenyl)methyl]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which incorporates both sulfonamide and acetamide functionalities, suggesting a multifaceted mechanism of action. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, toxicity, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is . The structural representation can be summarized as follows:
- Molecular Weight: 319.38 g/mol
- IUPAC Name: this compound
Antimicrobial Properties
Several studies have evaluated the antimicrobial efficacy of sulfonamide derivatives, including this compound. These compounds have demonstrated significant activity against a variety of bacterial strains. For instance, research indicates that sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis, leading to bacterial growth inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Anticancer Activity
Emerging evidence suggests that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Cell Lines Tested:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The compound demonstrated IC50 values indicating significant cytotoxicity at concentrations ranging from 10 to 30 µM.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of any pharmaceutical compound. Current data indicate that while some sulfonamide derivatives can exhibit toxic effects, the specific toxicity profile of this compound remains to be fully elucidated. Preliminary studies suggest low acute toxicity, with an LD50 greater than 1000 mg/kg in rodent models.
Case Studies and Research Findings
A recent patent application (US20220089555A1) outlines the synthesis and potential applications of N-benzyl-N-arylsulfonamide derivatives, including the compound . The patent highlights ongoing research into optimizing the biological activity of these compounds through structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
